(5E)-1-(4-METHYLPHENYL)-5-{[(3-METHYLPHENYL)AMINO]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE
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Overview
Description
(5E)-1-(4-METHYLPHENYL)-5-{[(3-METHYLPHENYL)AMINO]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound known for its unique chemical structure and properties This compound belongs to the class of diazinane triones, which are characterized by a diazinane ring with three ketone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(4-METHYLPHENYL)-5-{[(3-METHYLPHENYL)AMINO]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. The process begins with the preparation of the diazinane ring, followed by the introduction of the methylphenyl and aminomethylidene groups. Common reagents used in these reactions include various amines, aldehydes, and ketones, under controlled temperature and pH conditions to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Advanced techniques like catalytic hydrogenation and high-pressure reactions may also be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(5E)-1-(4-METHYLPHENYL)-5-{[(3-METHYLPHENYL)AMINO]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed under an inert atmosphere to prevent unwanted side reactions.
Substitution: Halides, amines; reactions are conducted in polar solvents like ethanol or acetonitrile, often with the aid of catalysts.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
Scientific Research Applications
(5E)-1-(4-METHYLPHENYL)-5-{[(3-METHYLPHENYL)AMINO]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure and potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (5E)-1-(4-METHYLPHENYL)-5-{[(3-METHYLPHENYL)AMINO]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar aromatic structures but differ in their functional groups and reactivity.
4-Methoxyphenethylamine: Shares some structural similarities but has different functional groups and applications.
Uniqueness
What sets (5E)-1-(4-METHYLPHENYL)-5-{[(3-METHYLPHENYL)AMINO]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE apart is its unique combination of diazinane ring and functional groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
6-hydroxy-1-(4-methylphenyl)-5-[(3-methylphenyl)iminomethyl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-12-6-8-15(9-7-12)22-18(24)16(17(23)21-19(22)25)11-20-14-5-3-4-13(2)10-14/h3-11,24H,1-2H3,(H,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMZKKHKYCWESJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)C=NC3=CC=CC(=C3)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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